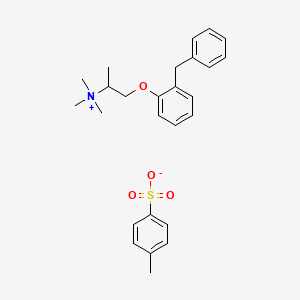
(1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate is a quaternary ammonium compound with the molecular formula C19H26NO.C7H7O3S and a molecular weight of 455.66 . This compound is known for its unique structure, which includes a benzylphenoxy group and a trimethylammonium group, making it a versatile chemical in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate typically involves the reaction of (2-benzylphenoxy)methyl chloride with trimethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with toluenesulfonic acid to obtain the toluenesulfonate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other suitable methods to ensure its quality for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzylphenoxy group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Electrophilic Aromatic Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzylphenoxy derivatives, while electrophilic aromatic substitution can introduce different functional groups onto the benzyl ring .
Aplicaciones Científicas De Investigación
(1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, the compound can interact with various molecular targets, including enzymes and receptors, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Methacrylatoethyl trimethyl ammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzyltrimethylammonium chloride: Shares the benzyl and trimethylammonium groups but lacks the phenoxy group.
Uniqueness
(1-((2-Benzylphenoxy)methyl)ethyl)trimethylammonium toluenesulfonate is unique due to its combination of the benzylphenoxy group and the quaternary ammonium structure. This combination provides it with distinct chemical and biological properties, making it versatile for various applications .
Propiedades
Número CAS |
7347-92-4 |
|---|---|
Fórmula molecular |
C26H33NO4S |
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
1-(2-benzylphenoxy)propan-2-yl-trimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H26NO.C7H8O3S/c1-16(20(2,3)4)15-21-19-13-9-8-12-18(19)14-17-10-6-5-7-11-17;1-6-2-4-7(5-3-6)11(8,9)10/h5-13,16H,14-15H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clave InChI |
XKPNOJBZASNNKA-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(COC1=CC=CC=C1CC2=CC=CC=C2)[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
![[3-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-methanol](/img/structure/B13759585.png)

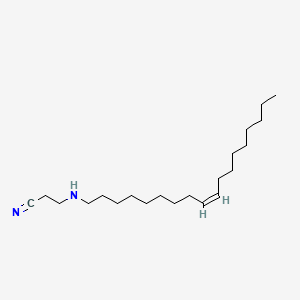
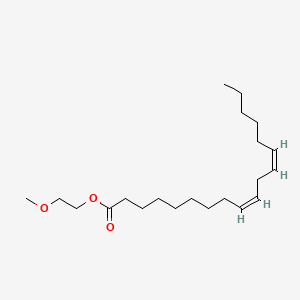

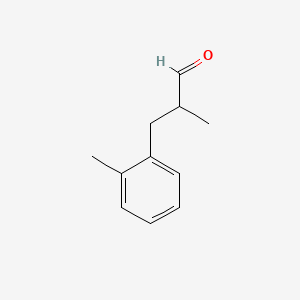
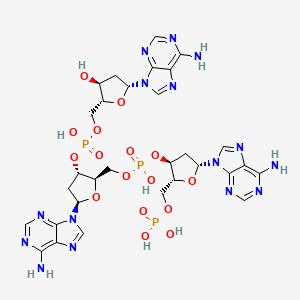
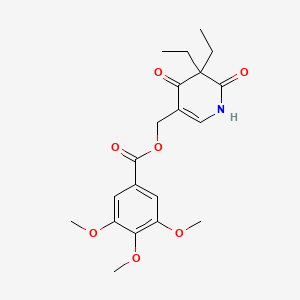
![8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt](/img/structure/B13759625.png)
![Benzenemethanamine, 3(or 4)-[2-(trimethoxysilyl)ethyl]-](/img/structure/B13759626.png)
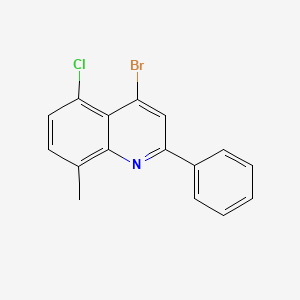
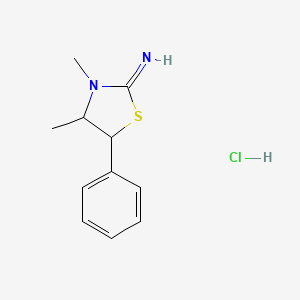
![2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide](/img/structure/B13759644.png)
